N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide
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Overview
Description
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzodiazole intermediate is reacted with chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the chlorophenyl-benzodiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells, leading to altered cellular responses.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division, resulting in therapeutic effects.
Properties
Molecular Formula |
C24H22ClN3O2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-19-12-10-18(11-13-19)16-28-22-9-5-4-8-21(22)27-23(28)14-15-26-24(29)17-30-20-6-2-1-3-7-20/h1-13H,14-17H2,(H,26,29) |
InChI Key |
LLRUXHSNVVONTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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